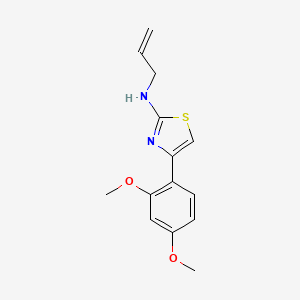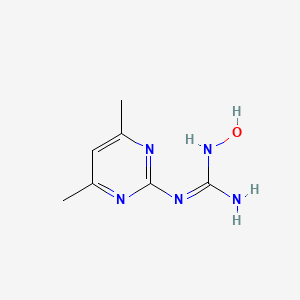![molecular formula C19H20N4O2S2 B11620089 3-Methyl-5-[(9-methyl-4-oxo-2-piperidyl(5-hydropyridino[1,2-a]pyrimidin-3-yl)) methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11620089.png)
3-Methyl-5-[(9-methyl-4-oxo-2-piperidyl(5-hydropyridino[1,2-a]pyrimidin-3-yl)) methylene]-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-メチル-5-[(9-メチル-4-オキソ-2-ピペリジル(5-ヒドロピリジノ[1,2-a]ピリミジン-3-イル))メチレン]-2-チオキソ-1,3-チアゾリジン-4-オンは、複数の官能基を組み合わせたユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
3-メチル-5-[(9-メチル-4-オキソ-2-ピペリジル(5-ヒドロピリジノ[1,2-a]ピリミジン-3-イル))メチレン]-2-チオキソ-1,3-チアゾリジン-4-オンの合成は、通常、複数段階の有機反応を伴います。このプロセスは、チアゾリジンオンコアの調製から始まり、続いて縮合反応によりピペリジル基とピリミジニル基が導入されます。温度、溶媒、触媒などの特定の反応条件は、高収率と純度を実現するために最適化されます。
工業生産方法
この化合物の工業生産には、大規模バッチプロセスまたは連続フロープロセスが関与する可能性があります。方法の選択は、目的の生産量、コスト、環境への影響などの要因によって異なります。マイクロ波支援合成やグリーンケミストリーアプローチなどの高度な技術も、効率と持続可能性を高めるために検討されています。
化学反応の分析
反応の種類
3-メチル-5-[(9-メチル-4-オキソ-2-ピペリジル(5-ヒドロピリジノ[1,2-a]ピリミジン-3-イル))メチレン]-2-チオキソ-1,3-チアゾリジン-4-オンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、スルホキシドまたはスルホンを形成するために酸化される可能性があります。
還元: 還元反応は、カルボニル基を標的にして、アルコールに変換することができます。
置換: 求核置換反応は、チアゾリジンオン環またはピペリジル基で起こる可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤が含まれます。温度、pH、溶媒の選択などの反応条件は、反応を目的の生成物に導くために慎重に制御されます。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生じさせる可能性があり、一方、還元はアルコールを生成する可能性があります。置換反応はさまざまな官能基を導入することができ、化合物の汎用性を高めます。
科学研究への応用
3-メチル-5-[(9-メチル-4-オキソ-2-ピペリジル(5-ヒドロピリジノ[1,2-a]ピリミジン-3-イル))メチレン]-2-チオキソ-1,3-チアゾリジン-4-オンは、科学研究において多様な用途を持っています。
化学: この化合物は、より複雑な分子の合成と反応機構の研究のためのビルディングブロックとして使用されます。
生物学: 生物学的経路と相互作用を調査するためのプローブとして役立ちます。
産業: この化合物のユニークな特性により、特定の機能を持つ新素材の開発に適しています。
科学的研究の応用
3-Methyl-5-[(9-methyl-4-oxo-2-piperidyl(5-hydropyridino[1,2-a]pyrimidin-3-yl)) methylene]-2-thioxo-1,3-thiazolidin-4-one has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Industry: The compound’s unique properties make it suitable for developing new materials with specific functionalities.
作用機序
3-メチル-5-[(9-メチル-4-オキソ-2-ピペリジル(5-ヒドロピリジノ[1,2-a]ピリミジン-3-イル))メチレン]-2-チオキソ-1,3-チアゾリジン-4-オンの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。この化合物の構造により、特定の部位に結合し、これらの標的の活性を調節することができます。関与する経路には、酵素活性の阻害、受容体拮抗作用、シグナル伝達カスケードの活性化が含まれます。
類似化合物との比較
類似化合物
メチル(4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル)アセテート: チアゾリジンオンコアを共有していますが、複雑なピペリジル基とピリミジニル基がありません。
4-(3-メチル-5-オキソ-2-ピラゾリン-1-イル)安息香酸: 類似のピラゾリノン構造が含まれていますが、全体的なフレームワークが異なります。
独自性
3-メチル-5-[(9-メチル-4-オキソ-2-ピペリジル(5-ヒドロピリジノ[1,2-a]ピリミジン-3-イル))メチレン]-2-チオキソ-1,3-チアゾリジン-4-オンは、独自の化学的および生物学的特性を付与する官能基の複雑な組み合わせによって際立っています。この複雑さにより、汎用性の高い用途が可能になり、研究開発にとって貴重な化合物になります。
特性
分子式 |
C19H20N4O2S2 |
|---|---|
分子量 |
400.5 g/mol |
IUPAC名 |
(5Z)-3-methyl-5-[(9-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H20N4O2S2/c1-12-7-6-10-23-15(12)20-16(22-8-4-3-5-9-22)13(17(23)24)11-14-18(25)21(2)19(26)27-14/h6-7,10-11H,3-5,8-9H2,1-2H3/b14-11- |
InChIキー |
QIQNJJXGQFABPW-KAMYIIQDSA-N |
異性体SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)N4CCCCC4 |
正規SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)N4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethyl 6-methyl 4-{[3-(propoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11620006.png)

![6-imino-13-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11620019.png)
![(5Z)-5-[[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11620025.png)
![(5Z)-5-[4-(diethylamino)benzylidene]-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11620031.png)
![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11620047.png)

![7-cyclohexyl-6-imino-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11620061.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-(2-methylpropyl)glycinamide](/img/structure/B11620071.png)
![(5Z)-5-(4-methoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11620079.png)
![2-[(3-{(Z)-[1-(4-butylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B11620083.png)
![9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620088.png)
![3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620097.png)
![5-(2,5-dimethyl-3-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid](/img/structure/B11620102.png)
